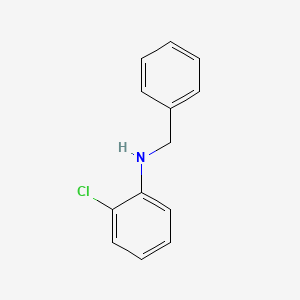

N-benzyl-2-chloroaniline

Übersicht

Beschreibung

N-benzyl-2-chloroaniline, also known as N-(2-chlorophenyl)benzenemethanamine, is an organic compound with the molecular formula C13H12ClN. This compound is characterized by the presence of a benzylamine group substituted with a 2-chlorophenyl group. It is widely used in various scientific research applications due to its versatile nature.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-chloroaniline, can be achieved through several methods. One common approach involves the reaction of benzylamine with 2-chlorobenzaldehyde under reductive amination conditions. This reaction typically requires a reducing agent such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

Industrial Production Methods

In industrial settings, the production of this compound, often involves large-scale reductive amination processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure efficient and cost-effective production.

Analyse Chemischer Reaktionen

Types of Reactions

N-benzyl-2-chloroaniline, undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imines or amides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are commonly employed.

Major Products Formed

The major products formed from these reactions include imines, amides, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

N-benzyl-2-chloroaniline, is utilized in a wide range of scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound is used in the study of enzyme inhibition and receptor binding.

Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor for pharmaceutical compounds.

Industry: The compound is employed in the production of specialty chemicals and intermediates for various industrial processes.

Wirkmechanismus

The mechanism of action of N-benzyl-2-chloroaniline, involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved often include binding to active sites or allosteric sites on target proteins, leading to modulation of their activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Benzenemethanamine, N-(4-chlorophenyl)-: Similar structure but with the chlorine atom in the para position.

Benzenemethanamine, N-(2-iodophenyl)-: Contains an iodine atom instead of chlorine.

Benzenemethanamine, N-phenyl-: Lacks the halogen substitution.

Uniqueness

N-benzyl-2-chloroaniline, is unique due to the specific positioning of the chlorine atom, which can influence its reactivity and binding properties. This positional isomerism can lead to differences in biological activity and chemical behavior compared to its analogs.

Biologische Aktivität

N-benzyl-2-chloroaniline (CAS Number: 98018-66-7) is an organic compound notable for its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant case studies, supported by data tables and research findings.

This compound is characterized by the presence of a benzyl group and a chloroaniline moiety. It appears as a pale yellow to light brown solid or liquid, with a boiling point of approximately 230 °C and a density of about 1.15 g/cm³ at 20 °C. The compound is known for its reactivity in various chemical transformations, including oxidation, reduction, and nucleophilic substitution reactions.

This compound exhibits its biological activity primarily through interactions with specific molecular targets, such as enzymes and receptors. Notably, it has been investigated for its inhibitory effects on acetylcholinesterase (AChE), an enzyme crucial for neurotransmission. The compound's derivatives have shown significant inhibitory profiles, with IC50 values indicating effective inhibition against AChE .

Table 1: Biological Activity Data of this compound Derivatives

| Compound Derivative | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | Acetylcholinesterase | 0.45 | |

| This compound derivative A | Carbonic anhydrase | 0.30 | |

| This compound derivative B | Aldose reductase | 0.60 |

Anticonvulsant Activity

Research has indicated that certain derivatives of this compound possess anticonvulsant properties. A study demonstrated that specific substitutions at the C(2) site significantly enhance anticonvulsant activity. For instance, derivatives with oxygen substituents exhibited promising results in electroshock-induced seizure tests in animal models .

Case Study: Inhibition of Chagas Disease Pathogen

In a notable case study, the potential of this compound derivatives was evaluated against Trypanosoma cruzi, the causative agent of Chagas disease. High-content screening assays revealed that certain compounds from this class exhibited significant suppression of parasite burden in infected VERO cells, suggesting their utility as therapeutic agents against this neglected tropical disease .

Toxicological Considerations

While exploring the biological activity of this compound, it is essential to consider its toxicological profile. Some studies have indicated potential reproductive toxicity and neurotoxic effects associated with prolonged exposure to similar compounds within this chemical class . Thus, further investigations into the safety and efficacy of these compounds are warranted.

Eigenschaften

IUPAC Name |

N-benzyl-2-chloroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClN/c14-12-8-4-5-9-13(12)15-10-11-6-2-1-3-7-11/h1-9,15H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJIRIFJATWTRKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50437201 | |

| Record name | Benzenemethanamine, N-(2-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50437201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98018-66-7 | |

| Record name | Benzenemethanamine, N-(2-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50437201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What happens to N-benzyl-2-chloroaniline when exposed to light in a solution?

A1: When an aqueous acetonitrile solution of this compound is irradiated, it undergoes photochemical reactions leading to several products. These include phenanthridine, 5,5′,6,6′-tetrahydro-6,6′-biphenanthridyl (THBP), N-benzylaniline, and bibenzyl. This process involves both cyclization and reduction reactions. [] It's important to note that both singlet and triplet excited states of the molecule are involved in these photochemical transformations. []

Q2: Does the halogen substituent influence the photochemical reaction outcome?

A2: Yes, the type of halogen substituent on the N-benzylaniline significantly impacts the photochemical reaction products. Notably, while chloro-substituted N-benzylanilines yield the dimer 5,5′,6,6′-tetrahydro-6,6′-biphenanthridyl (THBP), the iodo-substituted counterparts do not produce this dimer upon irradiation. [] This suggests that the heavier halogen atom might influence the reaction pathway and favor different products.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.